
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) is a complex organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides.
Introduction of Hydroxymethyl Groups: Hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Piperazinedione: The parent compound without hydroxymethyl or methyl groups.
3,3-Bis(hydroxymethyl)piperazine: A similar compound with hydroxymethyl groups but lacking the ketone groups.
6-Methylpiperazine: A compound with a methyl group but without the ketone or hydroxymethyl groups.
Uniqueness
The unique combination of hydroxymethyl and methyl groups in 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) may confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C7H12N2O4 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
(6S)-3,3-bis(hydroxymethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O4/c1-4-5(12)9-7(2-10,3-11)6(13)8-4/h4,10-11H,2-3H2,1H3,(H,8,13)(H,9,12)/t4-/m0/s1 |
Clé InChI |
SJDNIINUMLYOLN-BYPYZUCNSA-N |
SMILES isomérique |
C[C@H]1C(=O)NC(C(=O)N1)(CO)CO |
SMILES canonique |
CC1C(=O)NC(C(=O)N1)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



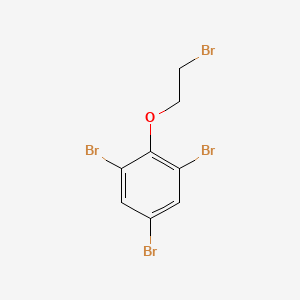
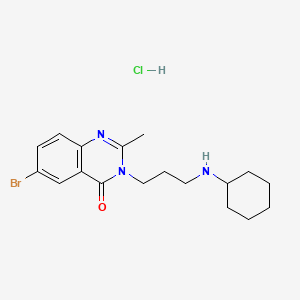
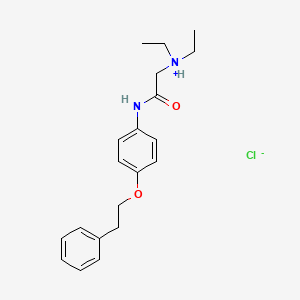
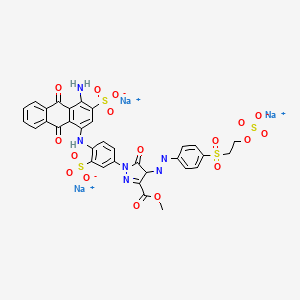
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
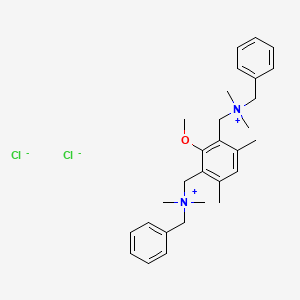
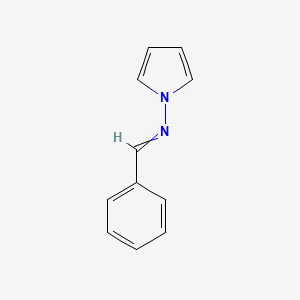

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)


